Inocoterone acetate

Androgen Receptor Antiandrogen Structure-Activity Relationship

Topical-selective weak partial AR agonist with 100-fold topical potency advantage over cyproterone. Acetate ester prodrug for optimized skin deposition; poor oral bioavailability ensures clean local efficacy models. Ideal reference for screening novel topical antiandrogens and dissecting partial agonist AR signaling. Historical benchmark for clascoterone advancement.

Molecular Formula C18H26O3
Molecular Weight 290.4 g/mol
CAS No. 83646-86-0
Cat. No. B1671952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInocoterone acetate
CAS83646-86-0
Synonyms3 beta-acetoxy-6-ethyl,3a beta-methyl-1,2,3,3a,4,5,8,9,9a,9b-decahydro-7H-benz(e)inden-7-one
inocoterone acetate
RU 38882
RU 882
RU-38882
RU882
Molecular FormulaC18H26O3
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCC1=C2CCC3(C(C2CCC1=O)CCC3OC(=O)C)C
InChIInChI=1S/C18H26O3/c1-4-12-13-9-10-18(3)15(14(13)5-7-16(12)20)6-8-17(18)21-11(2)19/h14-15,17H,4-10H2,1-3H3/t14-,15+,17+,18+/m1/s1
InChIKeyJDLUQDYTLSPFGS-FZCLSBEQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Inocoterone Acetate (RU-38882, CAS 83646-86-0): Nonsteroidal Antiandrogen for Topical Acne Research


Inocoterone acetate, chemically (3S,3aS,9aS,9bS)-3-(Acetyloxy)-6-ethyl-1,2,3,3a,4,5,8,9,9a,9b-decahydro-3a-methyl-7H-benz(e)inden-7-one, is a steroid-like, nonsteroidal antiandrogen (NSAA) [1]. It is the acetate ester of inocoterone, a modification that enhances antiandrogenic potency [2]. Developed as a topical agent for androgen-dependent dermatological conditions, it functions as a competitive antagonist and weak partial agonist at the androgen receptor (AR) . Its primary research application lies in the study of sebaceous gland biology and androgen-mediated skin pathologies.

Why Inocoterone Acetate (RU-38882, CAS 83646-86-0) Cannot Be Substituted by Other Antiandrogens or Non-Esterified Inocoterone


Antiandrogens are not a monolithic class; their pharmacodynamic profiles, tissue selectivity, and physicochemical properties vary substantially. Inocoterone acetate is a nonsteroidal compound, but unlike pure AR antagonists (e.g., flutamide), it exhibits weak partial agonism, similar to steroidal agents like cyproterone acetate [1]. Critically, the acetate esterification of the parent compound, inocoterone, is a key determinant of potency. The non-esterified form (inocoterone) demonstrates markedly lower antiandrogenic activity, underscoring the functional importance of this specific chemical modification [2]. Furthermore, the compound's efficacy as a topical agent is highly route-dependent; its systemic potency differs drastically from its topical activity, a profile not shared by all antiandrogens [3]. Substitution with another antiandrogen or the non-esterified analog cannot replicate the exact balance of receptor interaction and topical activity that defines this specific molecule.

Quantitative Differentiation of Inocoterone Acetate (CAS 83646-86-0) from Comparator Compounds


Inocoterone Acetate vs. Inocoterone: Enhanced Potency from Acetate Esterification

The acetate ester of inocoterone (inocoterone acetate) is essential for achieving meaningful antiandrogenic activity. The non-esterified parent compound, inocoterone, is less potent in comparison. This establishes that the (3S,3aS,9aS,9bS)-3-(Acetyloxy) substituent is a critical pharmacophore for this specific compound's activity [1].

Androgen Receptor Antiandrogen Structure-Activity Relationship

Inocoterone Acetate vs. Cyproterone Acetate: Quantified Difference in Systemic vs. Topical Potency in Rat Sebaceous Gland Model

The systemic and topical potency of inocoterone acetate (RU 38882) differs significantly from the steroidal antiandrogen cyproterone acetate. When administered subcutaneously or orally in a rat model, RU 38882 is approximately 25 times less potent than cyproterone acetate [1]. However, the study notes that when applied topically, RU 38882 exhibits a distinct activity profile. This highlights its primary advantage as a topically active agent, where its potency relative to cyproterone acetate may be less disadvantageous or even different [1].

Topical Antiandrogen Sebaceous Gland Cyproterone Acetate Preclinical Efficacy

Inocoterone Acetate Clinical Efficacy: Modest but Statistically Significant Reduction in Inflammatory Acne Lesions

The clinical efficacy of a topical 10% solution of inocoterone acetate was evaluated in a double-blind, multicenter trial against a vehicle control. The treatment resulted in a modest but statistically significant reduction in the number of inflammatory acne lesions. One source quantifies this as a 26% reduction in lesions [2], though other sources describe the effect as modest without providing the exact percentage [1].

Acne Vulgaris Clinical Trial Topical Therapy Antiandrogen

Inocoterone Acetate vs. Cyproterone Acetate: Lack of Systemic Prostate Effect in Rat Model

A key differentiator for inocoterone acetate is its tissue selectivity. In the same rat study where it was compared to cyproterone acetate, topical application of RU 38882 did not modify prostate weight, a classic androgenic endpoint. In contrast, cyproterone acetate, a potent systemic antiandrogen, is known to affect this parameter. This suggests a favorable topical-to-systemic activity ratio for RU 38882 [1].

Tissue Selectivity Antiandrogen Prostate Cyproterone Acetate

Inocoterone Acetate's Intrinsic Activity at the Androgen Receptor: A Weak Partial Agonist Profile

Inocoterone acetate is not a silent antagonist of the androgen receptor; it is characterized as a weak partial agonist. This pharmacological profile is similar to that of steroidal antiandrogens like cyproterone acetate, which also display partial agonism, but differs from pure nonsteroidal antagonists like flutamide and bicalutamide [1].

Androgen Receptor Partial Agonist Pharmacology Cyproterone Acetate

Optimal Research Applications for Inocoterone Acetate (RU-38882, CAS 83646-86-0)


Investigating Topical Antiandrogen Mechanisms in Sebaceous Gland Biology

Inocoterone acetate is a valuable tool for dissecting the role of androgens in sebaceous gland function in animal models. Its established activity in the rat sebaceous gland model [1], coupled with its lack of effect on prostate weight when applied topically [1], makes it ideal for studies requiring local androgen modulation without confounding systemic antiandrogenic effects.

Benchmarking in Structure-Activity Relationship (SAR) Studies for Nonsteroidal Antiandrogens

As a steroid-like NSAA with a well-characterized profile as a weak partial agonist [1], inocoterone acetate serves as a key reference compound for SAR campaigns. Its defined potency relative to both its parent compound, inocoterone [2], and the steroidal comparator cyproterone acetate [3] provides a quantitative benchmark for evaluating new chemical entities.

Studying Partial Agonism at the Androgen Receptor

This compound is a validated tool for pharmacological studies of androgen receptor partial agonism. Unlike pure antagonists like flutamide, its partial agonist activity allows researchers to investigate the nuanced cellular responses elicited by such ligands and to compare them with full agonists and silent antagonists [1].

Validating Topical Formulation and Drug Delivery Systems

Given the stark difference in its systemic vs. topical potency (25-fold less potent than cyproterone acetate systemically) [1], inocoterone acetate is a useful probe molecule for developing and testing topical drug delivery systems. Its activity serves as a sensitive readout for successful local delivery and penetration through the stratum corneum to the sebaceous gland.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Inocoterone acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.